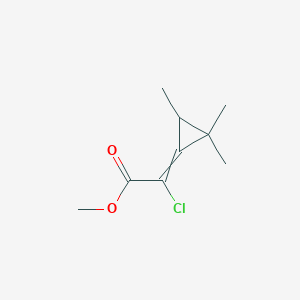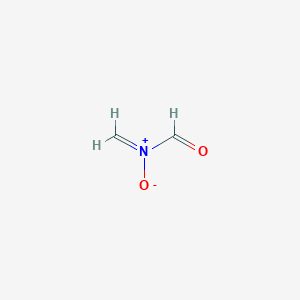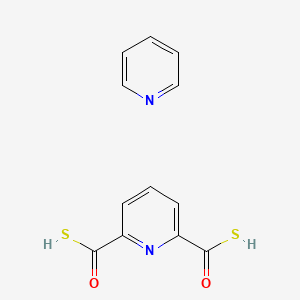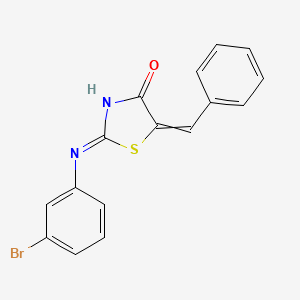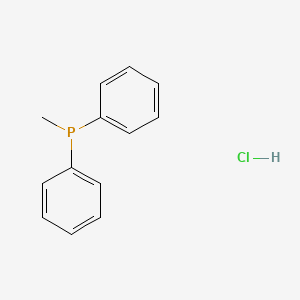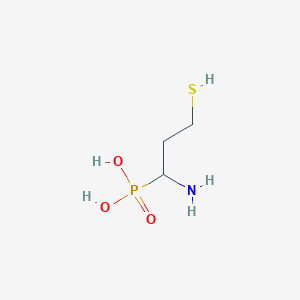
Phosphonic acid, (1-amino-3-mercaptopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-amino-3-mercaptopropyl)-, is a compound characterized by the presence of a phosphonic acid group, an amino group, and a mercapto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-amino-3-mercaptopropyl)-, can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with phosphorous acid and formaldehyde under acidic conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is frequently employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-amino-3-mercaptopropyl)-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Phosphinic acid derivatives.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
Phosphonic acid, (1-amino-3-mercaptopropyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-amino-3-mercaptopropyl)-, involves its interaction with specific molecular targets. The compound can act as an inhibitor of key enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-amino-3-mercaptopropyl)-, can be compared with other similar compounds such as:
- (2-aminoethyl)phosphonic acid
- (3-aminopropyl)phosphonic acid
- (1-aminoethyl)phosphonic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Propriétés
Numéro CAS |
88576-24-3 |
|---|---|
Formule moléculaire |
C3H10NO3PS |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
(1-amino-3-sulfanylpropyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO3PS/c4-3(1-2-9)8(5,6)7/h3,9H,1-2,4H2,(H2,5,6,7) |
Clé InChI |
JRLNDSBBUTYFCH-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



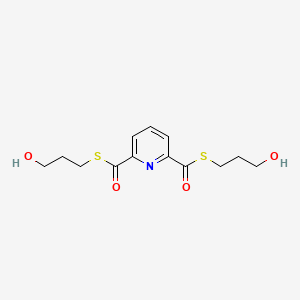
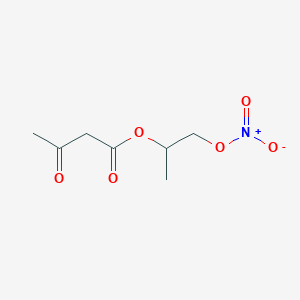
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

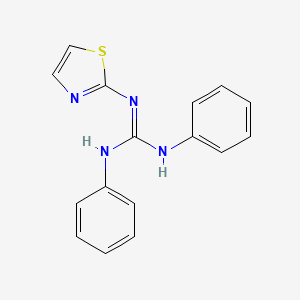
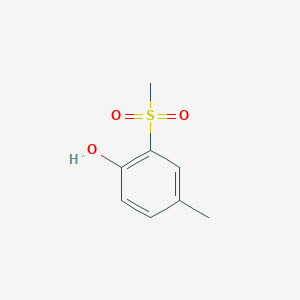

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
